3-Decen-2-one
Description
Properties
IUPAC Name |
(E)-dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDANVNRUIUAB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315551 | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity floral jasmine-like aroma | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.809-0.813 | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-84-1, 10519-33-2 | |
| Record name | trans-3-Decen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-decen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-dec-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
3-Decen-2-one can be synthesized through several methods:
Oxidation of 1-Decene: This method involves the oxidation of 1-Decene using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
Condensation of Heptaldehyde and Acetone: This method involves the condensation reaction between heptaldehyde and acetone.
Dehydration of 4-Decanol-2-one: This method involves the dehydration of 4-Decanol-2-one over pumice or clay.
Chemical Reactions Analysis
Metabolic Degradation Pathways
In biological systems, 3-decen-2-one undergoes enzymatic transformations. Studies on potato tubers reveal a two-step metabolic pathway:
-
Conversion to Decanal : The ketone group is reduced to form decanal (C₁₀H₂₀O), an aldehyde intermediate.
-
Further Reduction to Decanol : Decanal is subsequently reduced to decanol (C₁₀H₂₂O), a primary alcohol.
Key Data :
| Step | Reactant | Product | Enzyme/Conditions |
|---|---|---|---|
| Reduction | This compound | Decanal | Dehydrogenase-mediated |
| Reduction | Decanal | Decanol | Alcohol dehydrogenase |
This pathway results in rapid degradation within plant tissues, minimizing residual concentrations of the parent compound .
Synthetic Routes
This compound is synthesized via:
-
Aldol Condensation :
-
Oxidation of 1-Decene :
-
Dehydration of 4-Decanol-2-one :
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Aldol Condensation | 65–75 | ≥95 | Industrial |
| 1-Decene Oxidation | 50–60 | 90 | Lab-scale |
Environmental Degradation
This compound is not persistent in the environment due to:
-
Hydrolysis : Susceptibility to aqueous breakdown at elevated pH.
Half-Life Data :
| Medium | Half-Life (Days) | Conditions |
|---|---|---|
| Water | 3–7 | pH 7, 25°C |
| Soil | 10–14 | Aerobic, 25°C |
Scientific Research Applications
Plant Growth Regulator
3-Decen-2-one functions primarily as a plant growth regulator , particularly in the agricultural sector. Its primary application is as a sprout inhibitor for stored potatoes. The compound increases tuber respiration and disrupts membrane integrity, leading to oxidative stress that inhibits sprout growth.
Mechanism of Action:
- Increases oxidative stress in meristematic tissues.
- Causes desiccation and necrosis of sprout tissues, effectively preventing sprouting.
Case Study:
A study evaluated the efficacy of this compound in controlling sprout growth in potatoes stored under controlled conditions. Results indicated a significant reduction in sprout development, confirming its potential as an effective post-harvest treatment .
Flavoring Agent
In the food industry, this compound is utilized as a flavoring agent , contributing to the aroma profiles of various food products. It is particularly noted for enhancing flavors in fatty foods such as chicken and certain citrus fruits.
Flavor Profile Contribution:
- Adds depth to formulations of orris and jasmine.
- Used in flavoring chicken, mandarin, tangerine, grapefruit, and other citrus products .
Biopesticide
This compound also serves as a biopesticide , targeting pests in agricultural settings. Its application helps manage pest populations while minimizing chemical residues on food products.
Use in Pest Control:
- Employed in indoor settings for post-harvest disease suppression against pathogens like Fusarium spp. and Phytophthora erythroseptica.
Safety Profile:
The Environmental Protection Agency (EPA) has classified this compound as having low acute toxicity with no significant health risks when used according to label directions .
Regulatory Status and Safety Considerations
The use of this compound is regulated by various agencies due to its applications in food and agriculture. The EPA has established that it does not significantly increase dietary exposure when used according to guidelines. It is considered non-mutagenic and poses minimal risk to human health when applied correctly .
Mechanism of Action
The mechanism of action of 3-Decen-2-one involves interfering with membrane integrity, leading to increased oxidative stress, desiccation, and rapid necrosis of meristematic tissues and sprout tissue . This results in the inhibition of sprouting in stored potatoes.
Comparison with Similar Compounds
Structural Analogs in the α,β-Unsaturated Ketone/Aldehyde Family
Key Insight: Chain length and functional group (ketone vs. aldehyde) significantly influence electrophilic reactivity and toxicity. This compound balances efficacy and safety due to its moderate electrophilicity and lower cytotoxicity compared to aldehydes like (E)-2-nonenal .
Comparison with Other Sprout Suppressants
Key Insight : this compound offers a safer alternative to CIPC and 1,4-DMN, with comparable efficacy to synthetic options and better cost-effectiveness than natural oils .
Antimicrobial Activity vs. Cinnamaldehyde Analogs
Key Insight : While this compound is less potent than halogenated analogs, its low cytotoxicity makes it suitable for therapeutic applications where safety is critical .
Biological Activity
3-Decen-2-one, a naturally occurring aliphatic ketone, has garnered attention for its biological activities, particularly in agricultural applications and potential health implications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its role as a plant growth regulator, its toxicological profile, and its metabolic pathways.
- Chemical Formula : C₁₀H₁₈O
- Molecular Weight : 158.25 g/mol
- CAS Number : 5363233
Plant Growth Regulation
| Function | Description |
|---|---|
| Sprout Inhibition | Prevents sprouting in stored potatoes by increasing respiration rates. |
| Oxidative Stress Induction | Interferes with membrane integrity, leading to increased stress and necrosis. |
Toxicological Profile
The toxicological assessment of this compound indicates that it has a low toxicity profile. Key findings from studies include:
- Acute Toxicity : Low acute toxicity with noted irritant effects on skin and eyes.
- Chronic Exposure : No significant adverse effects reported from repeated oral exposure.
- Developmental Toxicity : No teratogenic effects observed; maternal NOAEL established at 300 mg/kg bw/day .
| Toxicity Parameter | Value/Observation |
|---|---|
| Acceptable Daily Intake (ADI) | 0.5 mg/kg bw/day |
| Maternal NOAEL | 300 mg/kg bw/day |
| Developmental NOAEL | 1,000 mg/kg bw/day |
Metabolism and Pharmacokinetics
Metabolites Identified
While several metabolites have been detected, they remain largely uncharacterized. The metabolic pathways indicate that the compound is expected to be rapidly processed in biological systems.
Regulatory Status
This compound is recognized as a biochemical pesticide active ingredient and is approved for use as a sprout inhibitor in stored potatoes by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). The approval is based on comprehensive risk assessments indicating no unreasonable adverse effects on human health or the environment when used according to guidelines .
Case Studies
Several studies have highlighted the efficacy of this compound in agricultural settings:
-
Postharvest Use on Potatoes :
- A study demonstrated that applying this compound significantly reduced sprouting rates in stored potatoes compared to untreated controls.
- Results indicated improved storage quality without compromising the processing quality of potatoes.
- Field Trials :
Q & A
Q. Q: What validated analytical methods are recommended for quantifying 3-Decen-2-one in plant tissues, and how can cross-contamination be minimized during extraction?
A: Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification due to its sensitivity in detecting volatile ketones like this compound . To minimize contamination:
- Use inert materials (e.g., glassware over plastics) to prevent adsorption.
- Employ solid-phase microextraction (SPME) for non-destructive sampling.
- Validate recovery rates using spiked control samples.
- Reference protocols from postharvest studies on ginger, where this compound was quantified at 0.010 mol/kg fresh weight with precision (±5% RSD) .
Advanced Research Question
Q. Q: How does this compound inhibit sprouting at the molecular level, and what experimental models can elucidate its interaction with phytohormones like gibberellins?
A: Mechanistic studies require a combination of in vitro and in vivo approaches:
- Transcriptomic analysis of ginger rhizomes treated with this compound revealed downregulation of gibberellin biosynthesis genes (e.g., GA20ox) .
- Hormonal profiling : Use LC-MS/MS to quantify ABA/GA ratios in treated vs. control tissues.
- Mutant models : Arabidopsis mutants with altered GA signaling can test cross-species applicability.
- Experimental design : Include a negative control (untreated) and positive control (e.g., chlorpropham) to benchmark efficacy .
Basic Research Question
Q. Q: What synthetic routes are most efficient for producing high-purity this compound, and how is stereochemical integrity maintained?
A: Common methods include:
- Ozonolysis of 3-decene followed by reductive workup.
- Ketone functionalization : Catalytic oxidation of 3-decen-2-ol using TEMPO/oxoammonium salts.
- Purity validation : NMR (¹³C for carbonyl confirmation) and chiral GC to verify enantiomeric excess.
- Avoid pathways involving harsh acids/bases to prevent isomerization .
Advanced Research Question
Q. Q: How can contradictory data on this compound’s phytotoxicity be resolved, particularly when studies report varying thresholds for cellular damage?
A: Address contradictions through:
- Dose-response meta-analysis : Normalize data by tissue type (e.g., rhizomes vs. leaves) and environmental conditions (e.g., 25°C vs. 4°C storage) .
- Cell viability assays : Compare propidium iodide uptake (membrane integrity) and ATP levels across studies.
- Statistical reconciliation : Apply mixed-effects models to account for inter-study variability in protocols (e.g., fumigation duration, solvent carriers) .
Basic Research Question
Q. Q: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in biological assays?
A: Use non-linear regression models:
- Sigmoidal dose-response curves (variable slope) to estimate EC₅₀ values.
- ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., this compound vs. peppermint oil vs. chlorpropham) .
- Power analysis : Ensure sample sizes ≥6 replicates to detect 20% effect sizes (α=0.05, β=0.2) .
Advanced Research Question
Q. Q: What metabolomic strategies can identify off-target effects of this compound in non-sprouting plant tissues?
A: Combine untargeted and targeted approaches:
- Untargeted LC-HRMS : Screen for differential metabolites in roots/leaves after treatment.
- Pathway enrichment analysis : Tools like MetaboAnalyst 6.0 map metabolites to KEGG pathways.
- Validation : Quantify key metabolites (e.g., 6-gingerol in ginger) via MRM-MS to confirm preservation of functional compounds .
Basic Research Question
Q. Q: How should stability studies be designed to assess this compound’s degradation under different storage conditions?
A: Follow ICH Q1A guidelines:
- Test accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.
- Monitor degradation via GC-FID at intervals (0, 1, 3, 6 months).
- Use Arrhenius modeling to predict shelf life.
- Include UV exposure trials if photodegradation is suspected .
Advanced Research Question
Q. Q: What in silico tools predict this compound’s bioavailability and potential interactions in soil microbiomes?
A: Computational workflows include:
- Molecular docking : Simulate binding to microbial enzymes (e.g., CYP450) using AutoDock Vina.
- QSAR models : Predict biodegradation half-lives from molecular descriptors (e.g., logP, polar surface area).
- Metagenomic sequencing : Post-treatment soil samples can reveal shifts in microbial taxa linked to ketone metabolism .
Basic Research Question
Q. Q: What safety protocols are essential when handling this compound in laboratory settings?
A: Adopt OSHA/NIOSH standards:
- Use fume hoods for fumigation experiments.
- Wear nitrile gloves (avoid latex due to permeability).
- Monitor airborne concentrations with PID detectors (TLV: 10 ppm).
- Reference MSDS sheets for acute toxicity data (e.g., LD₅₀ in rats: 320 mg/kg) .
Advanced Research Question
Q. Q: How can isotopic labeling (e.g., ¹³C) trace this compound’s metabolic fate in plant-soil systems?
A: Methodological steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
